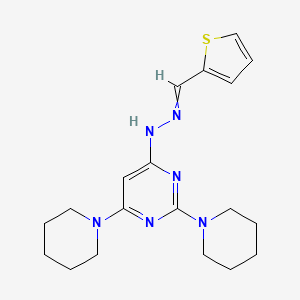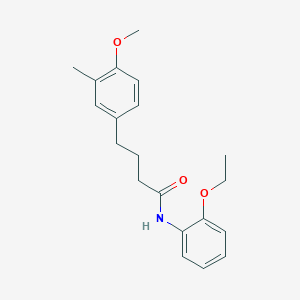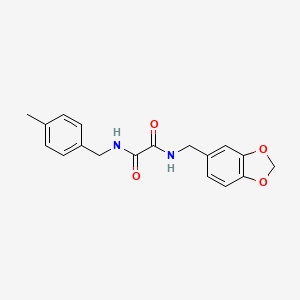
2,6-bis(3,4-dimethoxyphenyl)-3,5-dimethyl-4-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(3,4-dimethoxyphenyl)-3,5-dimethyl-4-piperidinone, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It was first synthesized in the 1980s and has since been used in various scientific research applications due to its unique properties.
作用机制
2,6-bis(3,4-dimethoxyphenyl)-3,5-dimethyl-4-piperidinone exerts its effects by selectively binding to serotonin receptors, particularly the 5-HT3 receptor subtype. This receptor subtype is primarily found in the gastrointestinal tract and central nervous system and is involved in the regulation of nausea and vomiting. By binding to the 5-HT3 receptor, this compound inhibits the transmission of signals that trigger nausea and vomiting, thereby reducing these symptoms.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to decrease the release of serotonin, dopamine, and acetylcholine in the brain, which may contribute to its antiemetic and anxiolytic effects. This compound has also been found to inhibit the activity of certain enzymes, including cytochrome P450, which may affect the metabolism of other drugs.
实验室实验的优点和局限性
2,6-bis(3,4-dimethoxyphenyl)-3,5-dimethyl-4-piperidinone has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-defined mechanism of action. However, there are also some limitations to its use. This compound has a relatively short half-life, which may require frequent dosing in certain experiments. Additionally, its effects may be influenced by factors such as age, gender, and genetics, which may complicate data interpretation.
未来方向
There are several future directions for the use of 2,6-bis(3,4-dimethoxyphenyl)-3,5-dimethyl-4-piperidinone in scientific research. One area of interest is its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells. This compound may also have potential in the treatment of other medical conditions, including irritable bowel syndrome and depression. Further research is needed to fully understand the potential of this compound in these areas. Additionally, studies investigating the effects of this compound on other neurotransmitter systems may provide further insight into its mechanism of action and potential therapeutic uses.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively used in scientific research due to its unique properties. It selectively binds to serotonin receptors, particularly the 5-HT3 receptor subtype, and has been investigated for its potential use in treating various medical conditions. This compound has several advantages for use in lab experiments, but also has some limitations. Future research is needed to fully understand the potential of this compound in various medical applications.
合成方法
The synthesis of 2,6-bis(3,4-dimethoxyphenyl)-3,5-dimethyl-4-piperidinone involves the reaction of 3,4-dimethoxybenzaldehyde, 3,5-dimethyl-4-piperidone, and ammonium acetate in the presence of acetic acid. The reaction yields this compound as a white crystalline solid with a melting point of 244-246°C.
科学研究应用
2,6-bis(3,4-dimethoxyphenyl)-3,5-dimethyl-4-piperidinone has been extensively used in scientific research due to its ability to selectively bind to serotonin receptors. It has been studied for its potential use in treating various medical conditions, including nausea and vomiting, irritable bowel syndrome, and depression. This compound has also been investigated for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
属性
IUPAC Name |
2,6-bis(3,4-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-13-21(15-7-9-17(26-3)19(11-15)28-5)24-22(14(2)23(13)25)16-8-10-18(27-4)20(12-16)29-6/h7-14,21-22,24H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOAAKGQPAZLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B4895164.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4895177.png)
![ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)
![methyl 2-(2-furoylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895189.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4895196.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)
![N,N-diethyl-2-[2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethanamine hydrochloride](/img/structure/B4895250.png)

![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)

